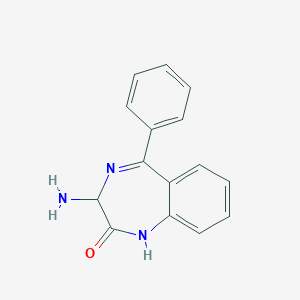

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

描述

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS No. 103343-47-1) is a compound belonging to the benzodiazepine class, which is widely studied for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 251.28 g/mol. Its structure features a benzodiazepine core that contributes to its biological activities.

Benzodiazepines typically exert their effects by modulating the GABA receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition and results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

GABA Receptor Interaction

Research indicates that this compound interacts with GABA receptors similarly to other benzodiazepines. The compound's binding affinity and efficacy at these receptors are crucial for its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies:

Study on Anxiolytic Effects

A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound significantly reduced anxiety-like behavior in rodents. The study utilized the elevated plus maze and open field test to measure anxiety levels. Results showed a marked increase in time spent in the open arms of the maze compared to control groups.

Sedative Properties Assessment

In a comparative study assessing sedative effects against traditional benzodiazepines like diazepam and lorazepam, 3-Amino-5-phenyl showed similar sedative efficacy but with a potentially lower side effect profile. The study involved measuring sleep latency and duration in rodent models .

Anticonvulsant Activity Evaluation

Another significant research effort evaluated the anticonvulsant properties of this compound using the maximal electroshock seizure model. The findings indicated that it effectively reduced seizure duration and frequency when administered prior to induced seizures .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of 3-Amino-5-phenyl. Preliminary toxicological assessments suggest that at therapeutic doses, it exhibits a favorable safety margin. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

科学研究应用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various benzodiazepine derivatives. These derivatives are essential for developing anxiolytic and sedative medications. The benzodiazepine class of drugs is widely used to treat anxiety disorders, insomnia, and other conditions related to the central nervous system (CNS) .

Neuroscience Research

In neuroscience, this compound is utilized to explore mechanisms underlying anxiety and depression. Research has shown that compounds derived from this structure can interact with neurotransmitter systems, providing insights into potential therapeutic targets for treating mood disorders .

Analytical Chemistry

The compound is employed in analytical chemistry to develop methods for detecting and quantifying benzodiazepines in biological samples. This application is particularly relevant in toxicology and forensic investigations, where accurate identification of drugs in bodily fluids is critical .

Drug Formulation

In drug formulation, this compound can enhance the solubility and bioavailability of active pharmaceutical ingredients. This property is vital for improving the efficacy of medications, especially those administered orally .

Researchers utilize this compound to investigate its pharmacological properties, leading to the discovery of new drugs with improved safety profiles compared to existing benzodiazepines. Studies have indicated its potential as a lead structure for developing novel antidepressants and anxiolytics .

Case Study 1: Structure-Activity Relationship (SAR) Optimization

A study focused on synthesizing substituted 3-anilino-benzodiazepines demonstrated that specific modifications to the 3-amino structure could enhance receptor selectivity and potency. Compounds derived from this optimization showed significant affinity for cholecystokinin receptors, indicating potential therapeutic applications in treating anxiety and depression .

Case Study 2: Pharmacological Evaluation

In behavioral pharmacological assays, certain derivatives of this compound exhibited antidepressant effects with favorable ED50 values (0.46 mg/kg and 0.49 mg/kg). These findings support the compound's potential as a candidate for further drug development .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing anxiolytic and sedative medications |

| Neuroscience Research | Investigates mechanisms of anxiety and depression; potential therapeutic targets |

| Analytical Chemistry | Develops methods for detecting benzodiazepines in biological samples |

| Drug Formulation | Enhances solubility and bioavailability of active pharmaceutical ingredients |

| Biological Activity Studies | Explores pharmacological properties; leads to new drug discoveries with improved safety profiles |

属性

IUPAC Name |

3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUWBSPUUGLXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401326 | |

| Record name | 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103343-47-1 | |

| Record name | 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103343471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-PHENYL-1,3-DIHYDRO-1,4-BENZODIAZEPIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AHA6SN6LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。